4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a thiazinane ring
Mechanism of Action
Mode of Action
It’s known that the compound can be used as an intermediate in organic synthesis and pharmaceutical development . The trifluoromethoxy group in the compound could potentially interact with its targets, leading to changes in their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzyl intermediate. One common method involves the reaction of 4-(trifluoromethoxy)benzyl bromide with a suitable nucleophile under controlled conditions . The intermediate is then subjected to further reactions to form the thiazinane ring and introduce the dione functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that are scalable and cost-effective. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a variety of substituted products.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. The trifluoromethoxy group is known to enhance the pharmacokinetic properties of drug candidates, making this compound a promising lead for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzaldehyde: Another related compound with a different functional group.
Uniqueness
4-[4-(Trifluoromethoxy)benzyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to the presence of both the trifluoromethoxy group and the thiazinane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require enhanced stability, reactivity, or biological activity.
Properties
IUPAC Name |
4-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3S/c13-12(14,15)19-11-3-1-10(2-4-11)9-16-5-7-20(17,18)8-6-16/h1-4H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEMVKLIBWQOAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.